molecular formula C17H19NO B183541 4-ethyl-N-(1-phenylethyl)benzamide CAS No. 116368-37-7

4-ethyl-N-(1-phenylethyl)benzamide

Cat. No.: B183541
CAS No.: 116368-37-7
M. Wt: 253.34 g/mol
InChI Key: KLBJTXBEKSVGOI-UHFFFAOYSA-N
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Description

4-Ethyl-N-(1-phenylethyl)benzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group attached to an N-(1-phenylethyl)amine moiety. Its molecular formula is C₁₆H₁₇NO, with a calculated molecular weight of 239.32 g/mol.

Properties

CAS No.

116368-37-7

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

4-ethyl-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C17H19NO/c1-3-14-9-11-16(12-10-14)17(19)18-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

KLBJTXBEKSVGOI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 4-ethyl-N-(1-phenylethyl)benzamide and analogous compounds.

Table 1: Comparison of Structural and Functional Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
This compound 4-ethyl, N-(1-phenylethyl) 239.32 Likely Suzuki/amide coupling Intermediate in asymmetric synthesis
4-Amino-N-(1-phenylethyl)benzamide 4-amino, N-(1-phenylethyl) 240.29 Amide formation Anticonvulsant activity (ED₅₀ = 30 mg/kg)
3,5-Dinitro-N-(1-phenylethyl)benzamide 3,5-dinitro, N-(1-phenylethyl) 317.28 Nitration of benzamide Chiral separation (Rs = 1.89, α = 1.23)
2,3,4,5,6-Pentafluoro-N-(1-phenylethyl)benzamide 2,3,4,5,6-pentafluoro, N-(1-phenylethyl) 335.29 Fluorination of benzoyl chloride Enhanced lipophilicity; potential metabolic stability
(R)-4-(8-Bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide 8-bromonaphthalen-1-yl, N-(1-phenylethyl) 414.31 Suzuki–Miyaura coupling Crystal engineering via π-stacking interactions
4-Ethyl-N-phenylbenzamide 4-ethyl, N-phenyl 225.29 Amide coupling Reference compound for structural studies

Structural and Electronic Modifications

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The introduction of nitro groups (e.g., 3,5-dinitro derivative) enhances polarity, improving chiral recognition in HPLC separations . Halogenation: Bromine in the naphthalene derivative () facilitates cross-coupling reactions and influences crystal packing via halogen bonding .
  • Steric Effects :

    • The N-(1-phenylethyl) group introduces steric bulk, which may hinder rotational freedom and enhance enantioselectivity in asymmetric synthesis .

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